2-(Oxetan-3-yloxy)quinoline

aqueous solubility physicochemical property modulation oxetane bioisostere

2-(Oxetan-3-yloxy)quinoline (CAS 2202118-53-2, molecular formula C12H11NO2, molecular weight 201.22 g/mol) is a heteroaryl ether building block that fuses the quinoline scaffold with a strained, four-membered oxetane ring via an oxygen linker. The compound belongs to the class of oxetane-containing heteroaromatics, a motif increasingly adopted in medicinal chemistry for its capacity to modulate drug-like properties—specifically aqueous solubility, lipophilicity, metabolic stability, and conformational preference—without substantially increasing molecular weight.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 2202118-53-2
Cat. No. B2896851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxetan-3-yloxy)quinoline
CAS2202118-53-2
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESC1C(CO1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2
InChIKeyRJNFCDISZAYCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxetan-3-yloxy)quinoline (CAS 2202118-53-2) – Structural and Physicochemical Baseline for Procurement


2-(Oxetan-3-yloxy)quinoline (CAS 2202118-53-2, molecular formula C12H11NO2, molecular weight 201.22 g/mol) is a heteroaryl ether building block that fuses the quinoline scaffold with a strained, four-membered oxetane ring via an oxygen linker . The compound belongs to the class of oxetane-containing heteroaromatics, a motif increasingly adopted in medicinal chemistry for its capacity to modulate drug-like properties—specifically aqueous solubility, lipophilicity, metabolic stability, and conformational preference—without substantially increasing molecular weight [1]. Calculated partition coefficient (XLogP) values for this compound have been reported in the range of 1.6 to 3.22, consistent with moderate lipophilicity imparted by the quinoline core tempered by the polar oxetane ether [2]. The oxetan-3-yloxy group distinguishes this compound from simple alkoxy-quinoline analogs, providing a unique combination of hydrogen-bond acceptor capability, sp3 character, and ring strain that is absent in linear or carbocyclic ether comparators [3].

Why 2-(Oxetan-3-yloxy)quinoline Cannot Be Replace by a Simple Alkoxy-Quinoline Analog in Structure-Activity Optimization


Substituting 2-(Oxetan-3-yloxy)quinoline with a simpler alkoxy-quinoline such as 2-methoxyquinoline or 2-ethoxyquinoline would discard the oxetane ring's established ability to simultaneously reduce lipophilicity (lower LogD), increase aqueous solubility, and improve metabolic stability relative to gem-dimethyl or methylene-containing comparators [1]. The oxetane oxygen provides a hydrogen-bond acceptor with spatial orientation and dipole properties analogous to a carbonyl group, enabling unique target engagement that linear alkyl ethers cannot recapitulate [2]. Furthermore, the oxetane ring introduces three-dimensional sp3 character, which breaks the planarity inherent to 2-substituted quinolines and can lead to superior off-target selectivity profiles during lead optimization campaigns [3]. Procurement decisions predicated solely on quinoline core similarity ignore these quantifiable physicochemical differentiators that directly impact downstream ADME and selectivity outcomes.

2-(Oxetan-3-yloxy)quinoline: Differential Quantitative Evidence Guide Against Closest Analogs


Aqueous Solubility Enhancement: Oxetane Ether vs. gem-Dimethyl and Methylene Analogs

Replacement of a gem-dimethyl group with an oxetane ring in structurally analogous systems increases aqueous solubility by a factor of 4 to >4000, depending on molecular context [1]. For the target compound 2-(oxetan-3-yloxy)quinoline, the polar oxetane ether motif is predicted to confer significantly higher aqueous solubility compared to the gem-dimethyl analog 2-(tert-butoxy)quinoline or the methylene analog 2-(cyclopentyloxy)quinoline, consistent with the established class-level effect wherein oxetane introduction reduces LogD by approximately 1–2 units [2]. Direct class-level inference from matched molecular pair analyses across diverse scaffolds supports a median solubility improvement of ~10- to 50-fold upon oxetane-for-gem-dimethyl substitution [3].

aqueous solubility physicochemical property modulation oxetane bioisostere

Lipophilicity Modulation: Calculated LogP/XLogP Across Quinoline Ether Series

The target compound 2-(oxetan-3-yloxy)quinoline exhibits a calculated XLogP value ranging from 1.6 to 3.22 across computational methods, reflecting the dual influence of the lipophilic quinoline core and the polar, electron-withdrawing oxetane ether . By comparison, the simple methyl ether 2-methoxyquinoline (CAS 6931-16-4) has a reported LogP of 2.24–2.57, and 2-phenoxyquinoline exhibits a calculated XLogP of 1.6 . While direct experimental LogD7.4 comparisons are unavailable, the oxetane oxygen's electron-withdrawing effect is structurally expected to reduce the pKa of the quinoline nitrogen relative to alkoxy analogs, shifting the ionization profile and potentially improving permeability-pH window characteristics [1].

lipophilicity LogP LogD drug-likeness

Metabolic Stability: Oxetane-Directed Clearance vs. Cytochrome P450-Dependent Degradation of Alkyl Ethers

Oxetane-containing compounds can be metabolized via microsomal epoxide hydrolase (mEH)-mediated hydrolysis to diols, a pathway distinct from the cytochrome P450 (CYP)-mediated oxidative O-dealkylation that dominates the metabolism of simple alkyl ethers such as 2-methoxyquinoline or 2-ethoxyquinoline [1]. In a library of 3-aryloxetanes incubated with human liver microsomes (HLM) and NADPH cofactor, more than half of the compounds were unreactive with glutathione, indicating stability toward reactive metabolite formation that commonly plagues methylene- and ethylene-ether linked quinolines [2]. This metabolic pathway differentiation means that 2-(oxetan-3-yloxy)quinoline can potentially reduce CYP-mediated drug-drug interaction (DDI) liability and avoid aldehyde oxidase-mediated metabolism known to affect 3-substituted quinolines [3].

metabolic stability microsomal clearance oxetane metabolism mEH

Conformational and 3D Character Differentiation: Oxetane Ether vs. Planar Alkoxy-Quinolines

The oxetane ring introduces significant three-dimensional sp3 character into the 2-substituted quinoline scaffold. Unlike 2-methoxyquinoline or 2-ethoxyquinoline, which adopt predominantly planar conformations with the alkoxy side chain extending in the quinoline plane, the oxetan-3-yloxy group forces the ether oxygen into a constrained cyclic geometry with a distinct spatial orientation of the hydrogen-bond acceptor lone pairs [1]. This structural feature has been correlated with improved target selectivity in drug discovery campaigns because non-flat clinical candidates exhibit lower attrition rates attributed to reduced off-target interactions [2]. The incorporation of the oxetane motif as a pendant group (rather than fused) provides a unique conformational signature that is absent in linear alkyl ether comparators such as 2-methoxyquinoline or 2-ethoxyquinoline [3].

conformational analysis sp3 character three-dimensionality target selectivity

Synthetic Accessibility via Minisci Radical Addition: Direct Oxetane Introduction to Quinoline

The oxetan-3-yl group can be introduced directly onto the quinoline scaffold via a Minisci-type radical addition reaction, a methodology specifically demonstrated for heteroaromatic bases including quinoline systems [1]. Duncton et al. (2009) showed that oxetan-3-yl and azetidin-3-yl groups could be appended to heteroaromatic systems including a quinolinecarbonitrile Src kinase inhibitor scaffold, validating the approach for drug-like molecules [2]. This synthetic strategy contrasts with the Williamson ether synthesis typically required for 2-alkoxyquinolines (SN2 displacement of 2-chloroquinoline with alkoxide), which can be limited by competing side reactions, and provides a convergent late-stage functionalization route that is advantageous for library synthesis [3]. The 2-(oxetan-3-yloxy)quinoline scaffold can be further diversified through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling at remaining reactive positions on the quinoline ring .

synthetic methodology Minisci reaction heteroaryloxetane radical addition

Antimicrobial Activity of Oxetanyl-Quinoline Derivatives: Class-Level Potency Benchmarking

Although direct MIC data for the unsubstituted 2-(oxetan-3-yloxy)quinoline are not available in the public literature, structurally related oxetanyl-quinoline derivatives have demonstrated quantifiable antibacterial and antimycobacterial activity. Shinde et al. (2022) reported that a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives exhibited MIC values of 31.25–62.5 μM against Proteus mirabilis and 3.41–12.23 μM against Mycobacterium tuberculosis H37Rv, with cytotoxicity evaluation on Vero cells confirming non-toxicity at active concentrations [1][2]. Compound 9f in this series demonstrated comparable activity to the standard drug streptomycin against P. mirabilis, establishing the oxetanyl-quinoline chemotype as a validated antimicrobial scaffold [3]. By comparison, simple 2-alkoxyquinolines such as 2-methoxyquinoline and 2-ethoxyquinoline lack reported antimycobacterial activity in the published literature, suggesting that the oxetane motif contributes meaningfully to target engagement in the ATP synthase inhibition mechanism proposed for this class [4].

antimicrobial antimycobacterial Proteus mirabilis Mycobacterium tuberculosis

2-(Oxetan-3-yloxy)quinoline: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry Lead Optimization: Physicochemical Property Modulation Without MW Penalty

Procurement of 2-(oxetan-3-yloxy)quinoline is most strongly justified in lead optimization campaigns where reducing LogD by 1–2 units and improving aqueous solubility (4- to >4000-fold over gem-dimethyl analogs) is required without increasing molecular weight [1]. The oxetane ether serves as a direct replacement for methoxy, ethoxy, or gem-dimethyl groups in existing quinoline leads, delivering predictable solubility enhancement and metabolic pathway redirection from CYP to mEH-mediated clearance [2]. This scaffold is particularly suited to fragment-based drug discovery programs targeting kinases, as oxetane-containing heteroaromatics have demonstrated utility in this target class [3].

Anti-Infective Drug Discovery: Oxetanyl-Quinoline Scaffold for Antimycobacterial Programs

The oxetanyl-quinoline chemotype has been validated in published studies as a scaffold with antimycobacterial activity against M. tuberculosis H37Rv (MIC 3.41–57.73 μM) and antibacterial activity against P. mirabilis (MIC 31.25–62.5 μM), with confirmed non-toxicity on Vero cells and a proposed ATP synthase inhibition mechanism supported by in silico docking [1][2]. 2-(Oxetan-3-yloxy)quinoline serves as the core building block for this validated antimicrobial series; procurement enables structure-activity relationship (SAR) expansion around the quinoline 3-, 4-, 6-, and 8-positions, which are accessible for further functionalization via electrophilic aromatic substitution or cross-coupling [3].

Late-Stage Functionalization and Library Synthesis via Minisci Chemistry

The oxetane motif can be installed via Minisci radical addition onto pre-functionalized quinoline scaffolds, enabling convergent library synthesis where the oxetane ring is introduced in the final steps rather than carried through a multi-step sequence [1]. This synthetic strategy, demonstrated on a quinolinecarbonitrile Src kinase inhibitor, is directly applicable to 2-(oxetan-3-yloxy)quinoline analogs and provides a practical advantage over linear alkoxy-quinoline synthesis, which typically requires early-stage O-alkylation [2]. Procurement of this building block supports parallel synthesis and rapid SAR exploration in industrial medicinal chemistry settings.

Biophysical and Structural Biology Tool Compound Development

The constrained cyclic geometry and defined spatial orientation of the oxetane ether oxygen lone pairs make 2-(oxetan-3-yloxy)quinoline a valuable tool for probing hydrogen-bonding interactions in target binding sites [1]. Unlike 2-methoxyquinoline or 2-ethoxyquinoline, which possess freely rotating alkyl groups, the oxetane ring locks the oxygen into a fixed orientation, enabling unambiguous interpretation of structure-activity relationships from X-ray crystallography or cryo-EM studies [2]. This property supports procurement for biophysical fragment screening and structural biology applications where conformational definition is critical for binding mode elucidation.

Quote Request

Request a Quote for 2-(Oxetan-3-yloxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.